molecular formula C17H24N4O4S B5597587 N-{3-oxo-3-[(1S*,5R*)-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]propyl}methanesulfonamide

N-{3-oxo-3-[(1S*,5R*)-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]propyl}methanesulfonamide

Cat. No. B5597587
M. Wt: 380.5 g/mol
InChI Key: BAWUJRUIPRBEKM-DZGCQCFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of methanesulfonamide derivatives involves complex organic synthesis routes. For instance, Watanabe et al. (1997) synthesized a novel series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds, demonstrating a method that could potentially be applied to or inspire the synthesis of N-{3-oxo-3-[(1S*,5R*)-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]propyl}methanesulfonamide (Watanabe et al., 1997).

Molecular Structure Analysis

Jacobs et al. (2013) reported on the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]methanesulfonamide and related compounds, providing insights into the molecular conformation and potential interactions of sulfonamide derivatives, which could extend to the structural analysis of N-{3-oxo-3-[(1S*,5R*)-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]propyl}methanesulfonamide (Jacobs et al., 2013).

Chemical Reactions and Properties

Sterkhova et al. (2014) explored the conformations and self-association of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, which shares structural similarities with our compound of interest. Such studies illuminate the reactivity and interaction tendencies of complex methanesulfonamide derivatives (Sterkhova et al., 2014).

Physical Properties Analysis

The physical properties of methanesulfonamide derivatives, such as solubility, melting points, and crystalline structure, can be inferred from studies like those by Dodoff et al. (2004), who examined the crystal structure of N-3-Pyridinyl-methanesulfonamide and related compounds. These findings help understand the physicochemical behavior of similar compounds (Dodoff et al., 2004).

Chemical Properties Analysis

Research into the chemical properties of methanesulfonamide derivatives, such as their reactivity, stability, and functional group behavior, can be enriched by studies like those of Rosen et al. (2011), who developed a Pd-catalyzed N-arylation of methanesulfonamide, showcasing methods to modify and understand the chemical behavior of these compounds (Rosen et al., 2011).

properties

IUPAC Name

N-[3-oxo-3-[(1S,5R)-3-(pyridine-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]propyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O4S/c1-26(24,25)19-8-6-16(22)21-11-13-4-5-15(21)12-20(10-13)17(23)14-3-2-7-18-9-14/h2-3,7,9,13,15,19H,4-6,8,10-12H2,1H3/t13-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWUJRUIPRBEKM-DZGCQCFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCC(=O)N1CC2CCC1CN(C2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)NCCC(=O)N1C[C@H]2CC[C@@H]1CN(C2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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